molecular formula C20H14Cl2N2O B15081929 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- CAS No. 62871-25-4

1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-

Cat. No.: B15081929
CAS No.: 62871-25-4
M. Wt: 369.2 g/mol
InChI Key: UGHHTJBKWUOINU-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The process can be summarized as follows:

    Condensation Reaction: o-Phenylenediamine reacts with 5-chloro-2-[(3-chlorophenyl)methoxy]benzaldehyde in the presence of an oxidizing agent.

    Cyclization: The intermediate formed undergoes cyclization to yield the final benzimidazole product.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways . The compound is known to:

    Inhibit DNA Topoisomerase: This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to cell death.

    Induce Apoptosis: The compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- can be compared with other benzimidazole derivatives :

    Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.

    Mebendazole: Another antiparasitic drug with a similar structure and function to albendazole.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

Uniqueness

The unique structural features of 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- include the presence of chloro and methoxy substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Conclusion

1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- is a compound with significant potential in various scientific and industrial fields. Its diverse chemical reactivity, coupled with its promising biological activities, makes it a valuable subject of study in medicinal chemistry and related disciplines.

Properties

CAS No.

62871-25-4

Molecular Formula

C20H14Cl2N2O

Molecular Weight

369.2 g/mol

IUPAC Name

2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-1H-benzimidazole

InChI

InChI=1S/C20H14Cl2N2O/c21-14-5-3-4-13(10-14)12-25-19-9-8-15(22)11-16(19)20-23-17-6-1-2-7-18(17)24-20/h1-11H,12H2,(H,23,24)

InChI Key

UGHHTJBKWUOINU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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